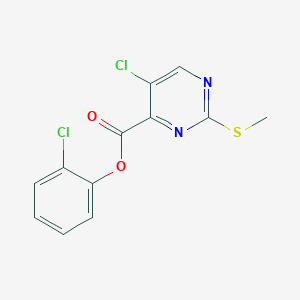

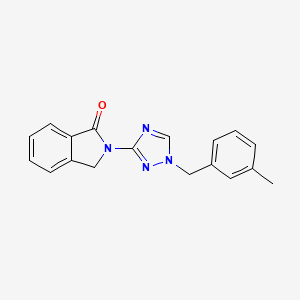

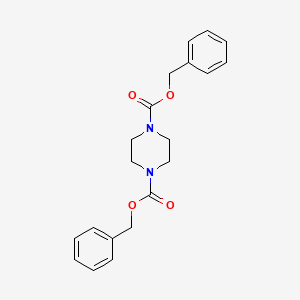

![molecular formula C17H21ClN2O4S2 B2737515 5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide CAS No. 864842-17-1](/img/structure/B2737515.png)

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide

カタログ番号 B2737515

CAS番号:

864842-17-1

分子量: 416.94

InChIキー: GXOKZZXDFYGGQW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the compound “5-{[(4-Chlorophenyl)sulfonyl]methyl}-N-methyl-2-furamide” has a molecular formula of C13H12ClNO4S and an average mass of 313.757 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . These reactions lead to the formation of a thiadiazole ring, which is a common feature in many biologically active compounds .科学的研究の応用

Synthesis and Biological Evaluation

- Sulfonamide derivatives have been synthesized and evaluated for their biological activities. Some chlorinated compounds among these derivatives exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Additionally, their potential interactions against the KSHV thymidylate synthase complex were evaluated, with theoretical and experimental studies supporting their chemical reactivity and biological efficacy (Fahim & Shalaby, 2019).

Docking Studies and Crystal Structure

- Molecular docking studies and X-ray crystallography have been used to understand the orientation and interaction of sulfonamide molecules within the active site of enzymes, such as the cyclooxygenase-2 enzyme. These studies help in comparing bioassay studies of compounds as COX-2 inhibitors, providing a pathway for designing more effective drugs (Al-Hourani et al., 2015).

Antimicrobial and Antifungal Activities

- Novel sulfonamide derivatives have been synthesized and shown to possess interesting antimicrobial activities. Compounds demonstrated higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi. Such studies are crucial for the development of new antimicrobial agents (Ghorab et al., 2017).

Carbonic Anhydrase Inhibitors

- Halogenated sulfonamides have been synthesized and tested as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. These compounds showed potent inhibition, suggesting their potential application as antitumor agents (Ilies et al., 2003).

Enzyme Inhibitory Kinetics and Alzheimer’s Disease

- A series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, demonstrating potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

特性

IUPAC Name |

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4S2/c1-5-19-25(21,22)17-11-16(12(2)10-13(17)3)20(4)26(23,24)15-8-6-14(18)7-9-15/h6-11,19H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOKZZXDFYGGQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C(=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

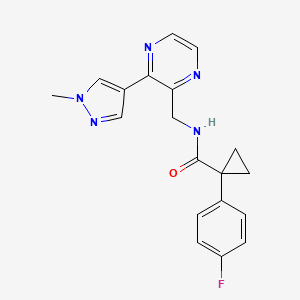

![8-((4-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2737441.png)

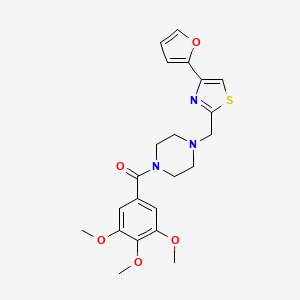

![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2737444.png)

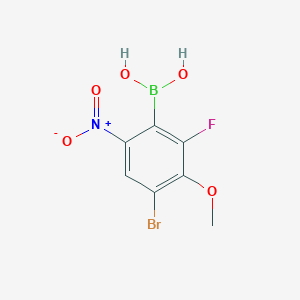

![4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2737450.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2737452.png)

![5-Azepan-1-yl-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2737455.png)